molecular formula C14H14ClN3O2 B1418803 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid CAS No. 939986-88-6

1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B1418803
CAS No.: 939986-88-6
M. Wt: 291.73 g/mol
InChI Key: KQYNFVSYNSPJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid (CAS 939986-88-6) is a synthetic organic compound featuring a quinoxaline core substituted with a chlorine atom and a piperidine-4-carboxylic acid moiety . This specific molecular architecture classifies it as a valuable chemical intermediate in medicinal chemistry and drug discovery research. The structure combines two privileged scaffolds: the quinoxaline ring, a heterocycle known to confer a wide range of biological activities and the piperidine carboxylic acid group, which is a common feature in many pharmacologically active molecules and can serve as a critical building block for further synthetic modifications . As a building block, this compound is of significant interest for the synthesis and exploration of novel molecules with potential biological activity. Its high purity makes it suitable for use in various research applications, including as a key intermediate in organic synthesis and for the development of compounds for biological screening. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all applicable laboratory safety protocols .

Properties

IUPAC Name

1-(3-chloroquinoxalin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c15-12-13(17-11-4-2-1-3-10(11)16-12)18-7-5-9(6-8-18)14(19)20/h1-4,9H,5-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYNFVSYNSPJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671382
Record name 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-88-6
Record name 1-(3-Chloro-2-quinoxalinyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Chlorination and Nucleophilic Substitution

One method involves synthesizing 3-alkylaminoquinoxaline-2(1H)-thiones, starting with the chlorination of quinoxaline-2,3-dione using thionyl chloride to yield 2,3-dichloroquinoxaline. The 2,3-dichloroquinoxaline then reacts with N-nucleophiles (primary and secondary amines) or O-nucleophiles (phenols and alcohols) to produce 2-alkanamino-3-chloroquinoxalines or 2-alkyloxy-3-chloroquinoxalines, respectively. These chloroquinoxalines react with N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt in ethanol under reflux to yield quinoxalin-2-yl cyclohexylcarbamodithioate, which rearranges in situ to form the corresponding thiones.

Procedure for Preparation of 2,3-Dichloroquinoxaline

  • Dissolve quinoxaline-2,3-dione (0.8 g, 5 mmol) in dry methylene chloride (5 mL).
  • Add thionyl chloride (1.2 g, 10 mmol).
  • Add DMF (0.5 mL) dropwise to the stirred reaction mixture.
  • Heat the reaction mixture at 40 °C for 6 hours, then cool.
  • Pour the reaction mixture over crushed ice with vigorous stirring.
  • Extract the mixture using methylene chloride, wash with sodium carbonate, and dry with sodium sulfate.
  • Evaporate the methylene chloride extract under reduced pressure and perform chromatography using ethyl acetate pet. ether as eluent.

General Procedure for Preparation of 3-Alkylaminoquinoxaline-2(1H)-thiones

  • Heat 2,3-dichloroquinoxaline (1 mmol, 0.2 g) with amine (sec-butyl amine, pentyl amine, allyl amine, benzyl amine, cyclohexyl amine, morpholine, piperidine, or pyrrolidine) in ethanol at 70 °C for 6 hours (monitor by TLC) to yield 2-alkanamino-3-chloroquinoxaline.
  • Add N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt (1 mmol, 0.28 g) to the ethanol solution.
  • Reflux the reaction mixture for 12 hours.
  • Cool the reaction mixture and collect the resulting yellow crystals of 3-alkylaminoquinoxaline-2(1H)-thiones by filtration.

General Procedure for Synthesis of 3-aryloxyquinoxaline-2(1H)-thiones

  • To a mixture of cresol (o-, m-, or p-) and potassium carbonate (0.139 g, 1 mmol) in ethanol (10 mL), add 2,3-dichloroquinoxaline (1 mmol, 0.2 g).
  • Reflux the reaction mixture at 70 °C for 6 hours until the 2,3-dichloroquinoxaline is consumed (monitor by TLC) to produce 2-aryloxy-3-chloroquinoxalines.
  • Filter the reaction mixture, add N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt (1 mmol, 0.28 g) in situ, and reflux for 12 hours (monitor by TLC).
  • Cool the reaction mixture, then collect and filter the resulting yellow crystals of 3-aryloxyquinoxaline-2(1H)-thiones.

General Procedure for the Preparation of 3-Alkoxyquinoxaline-2(1H)-thiones

  • Reflux a mixture of alcohol and potassium carbonate (0.139 g, 1 mmol) in ethanol (10 mL) with 2,3-dichloroquinoxaline (1 mmol, 0.2 g) at 70 °C for 6 hours until the 2,3-dichloroquinoxaline is consumed (monitor by TLC) to yield 3-alkoxyoxy-2-chloroquinoxalines.
  • Filter the reaction mixture, add N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt (1 mmol, 0.28 g) in situ, and reflux for 12 hours (monitor by TLC).
  • Cool the reaction mixture, then collect and filter the resulting yellow crystals of 3-alkoxyquinoxaline-2(1H)-thiones.

Alternative Synthesis Involving Piperidine-4-Carboxylic Acid Derivatives

An alternative synthetic approach involves reactions with piperidine-4-carboxylic acid derivatives.

Procedure

  • React ethyl-isonipecotate with chloroacetaldehyde in a methanol/acetic acid mixture, followed by reduction with NaCNBH3.
  • Evaporate the solvent and purify the product.

Example Procedure

  • Charge a flask with ethyl-isonipecotate (927.8 mg; 5.9 mmoles), add 16.8 ml (0.35 M) of methanol/acetic acid (10/1), and add a 50% chloroacetaldehyde aqueous solution (463.1 mg; 5.9 mmoles) dropwise.
  • Cool the solution to 0°C in an ice bath and add NaCNBH3 (370.9 mg; 5.9 mmoles) portionwise.
  • Stir at room temperature for 2 hours and monitor the reaction by UPLC.
  • Evaporate the solvent at 40°C under reduced pressure, take up the residue with 2N HCl (10 ml), and stir for 30 minutes.
  • Extract with AcOEt (2x20 ml), make the aqueous phase basic with K2CO3, extract with AcOEt, and dry on Na2SO4.
  • Evaporate the solvent at 40°C under reduced pressure and purify the compound by silica gel chromatography (3 cm column diameter, 7 cm silica, elution with DCM/AcOEt=6/4).

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The quinoxaline ring can be reduced under specific conditions to yield dihydroquinoxaline derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinoxaline and piperidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid has been investigated for its potential as a therapeutic agent in various diseases. Its structural components suggest possible activity against:

  • Cancer : Research indicates that quinoxaline derivatives may exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. Studies have shown that compounds with similar structures can modulate signaling pathways involved in cancer progression .
  • Neurological Disorders : The compound's piperidine structure is known to interact with neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety. Preliminary studies suggest that modifications to the piperidine ring can enhance binding affinity to serotonin receptors .

Antimicrobial Activity

There is emerging evidence that quinoxaline derivatives possess antimicrobial properties. Compounds with similar scaffolds have demonstrated efficacy against various bacterial strains and fungi, suggesting that this compound may also have potential as an antimicrobial agent .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of quinoxaline derivatives. Researchers synthesized several analogs, including compounds similar to this compound, and evaluated their cytotoxic effects on human cancer cell lines. The results showed that certain derivatives exhibited significant growth inhibition and induced apoptosis in breast and lung cancer cells, highlighting the potential of this compound in cancer therapy.

Case Study 2: Neuropharmacological Effects

In another investigation, researchers assessed the neuropharmacological effects of piperidine-containing compounds on animal models of depression. The study found that specific modifications to the piperidine structure enhanced the antidepressant-like effects when administered to mice subjected to stress-induced behavioral changes. This suggests that this compound could be further explored for its potential in treating mood disorders.

Mechanism of Action

The mechanism of action of 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The quinoxaline ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The piperidine ring may enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent/Functional Group Key Properties
This compound C₁₄H₁₄ClN₃O₂ 291.73 3-Chloroquinoxaline High aromaticity, moderate solubility
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid C₁₀H₁₂ClN₃O₂ 241.67 2-Chloropyrimidine Smaller heterocycle, higher solubility
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid C₁₃H₁₄ClNO₃ 267.70 2-Chlorobenzoyl Lipophilic, ketone functionality
1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid C₁₄H₁₇N₃O₂S 291.37 Ethyl-thienopyrimidine Sulfur-containing, enhanced rigidity
1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid C₁₁H₁₈N₂O₄ 242.27 Morpholine carbonyl Polar, hydrogen-bond acceptor
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid C₁₁H₁₅N₃O₃ 237.26 6-Methoxypyrimidine Methoxy group improves hydrophilicity

Solubility and Reactivity

  • 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid () has a Log S value of -2.1, suggesting better solubility than the target compound, attributed to its ester group .
  • 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid is soluble in chloroform and methanol, reflecting its lipophilic benzoyl substituent.

Biological Activity

1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound that combines a quinoxaline ring with a piperidine structure. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting neurological and oncological pathways. The unique structural features of this compound, including the chloro and carboxylic acid functional groups, enhance its versatility as a building block for synthesizing various derivatives.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The quinoxaline moiety can engage with active sites on enzymes, leading to inhibition or modulation of their activities. Meanwhile, the piperidine ring may improve binding affinity and specificity, while the carboxylic acid group can facilitate hydrogen bonding and electrostatic interactions.

Biological Studies and Applications

Medicinal Chemistry Applications:

  • Drug Development: The compound is utilized as a precursor for synthesizing potential drug candidates aimed at treating various diseases, particularly those related to cancer and neurological disorders.
  • Enzyme Inhibition: It has been studied for its effects on enzyme inhibition, which is crucial in developing therapeutic agents that target specific pathways involved in disease progression.

Research Findings:
Recent studies have highlighted the biological activity of quinoxaline derivatives, including this compound. For instance, compounds derived from quinoxaline structures have demonstrated significant inhibitory effects on human cancer cell lines. A notable finding showed that similar derivatives exhibited IC50 values in the low micromolar range against various tumor cell lines, indicating strong cytotoxic properties .

Case Studies

  • In Vitro Cytotoxicity Studies:
    • A series of quinoxaline derivatives were tested against A431 human epidermoid carcinoma cells. Compounds demonstrated varying degrees of cytotoxicity, with some showing significant inhibition of cell viability compared to non-tumorigenic human keratinocyte cells .
    • Another study assessed the cytotoxic effects of quinoxaline derivatives on HepG2 liver cancer cells, revealing IC50 values comparable to established chemotherapeutic agents like doxorubicin .
  • Enzyme Inhibition Profiles:
    • Research has indicated that certain derivatives can inhibit key enzymes involved in cancer progression, such as protein kinases. For example, compounds were identified that selectively inhibited Akt (protein kinase B), which is often overactive in various cancers .

Data Table: Biological Activity Overview

Compound NameTarget DiseaseIC50 (µM)Mechanism of Action
This compoundCancer (A431 Cells)~5Enzyme inhibition
Quinoxaline Derivative ALiver Cancer (HepG2)~0.29Topoisomerase II inhibition
Quinoxaline Derivative BProstate Cancer~0.73DNA intercalation and apoptosis induction

Q & A

Q. How to design a mechanistic study for its potential neuroprotective effects?

  • Methodological Answer : Use SH-SY5Y neuronal cells under oxidative stress (H2O2-induced). Measure mitochondrial membrane potential (JC-1 dye) and caspase-3 activity. Include positive controls (e.g., riluzole) and validate findings via siRNA knockdown of target proteins (e.g., Bcl-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.